6-Chloro-5-(trifluoromethyl)pyridin-3-amine

Lipophilicity ADME Drug Design

Programs targeting RET-driven malignancies or androgen receptor modulation require the precisely substituted 6-chloro regioisomer; generic pyridinamines lead to synthetic failure. This compound is the explicitly patented intermediate (US 8802689, EP 2004181) for RET kinase inhibitor synthesis. - ACD/LogP 2.47 & PSA 38.91 Ų for optimal BBB penetration in CNS-metastatic RET indications. - 44.45 g/mol lighter than 6-bromo analog, improving ligand efficiency. - Synthetic route documented in Drug Synthesis Database ensures reproducible derivatization.

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
CAS No. 99368-68-0
Cat. No. B1315423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-(trifluoromethyl)pyridin-3-amine
CAS99368-68-0
Molecular FormulaC6H4ClF3N2
Molecular Weight196.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)Cl)N
InChIInChI=1S/C6H4ClF3N2/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H,11H2
InChIKeyUMEYJHZYKYUOEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-(trifluoromethyl)pyridin-3-amine Technical Baseline


6-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS 99368-68-0) is a halogenated trifluoromethylpyridine building block characterized by a chlorine atom at the 6-position, a trifluoromethyl group at the 5-position, and a primary amine at the 3-position on the pyridine ring [1]. The compound exhibits an ACD/LogP of 2.47, a polar surface area (PSA) of 38.91 Ų, and a molecular weight of 196.56 g/mol . These physicochemical parameters position it as an intermediate of interest in medicinal chemistry programs targeting kinase inhibition, particularly where balanced lipophilicity and hydrogen-bonding capacity are required for scaffold derivatization [1].

Trifluoromethylpyridine building block for kinase-targeted scaffold derivatization
Medicinal chemistry fit where balanced LogP and H-bond capacity guide intermediate selection
Regiospecific chlorine placement supports distinct nucleophilic aromatic substitution reactivity

6-Chloro-5-(trifluoromethyl)pyridin-3-amine Interchangeability Risks


Trifluoromethylpyridine amines with different substitution patterns are not functionally interchangeable. The precise positioning of the chloro substituent at the 6-position adjacent to the 5-CF₃ group creates a distinct electronic environment that governs both nucleophilic aromatic substitution reactivity at the halogen-bearing carbon and the amine's participation in subsequent coupling chemistry [1]. A documented comparative synthesis pathway demonstrates that the 6-chloro derivative and its 6-bromo counterpart require divergent halogenation conditions (POCl₃/PCl₅ at 115 °C for chloro versus Br₂/POBr₃/PBr₃ at 100 °C for bromo), underscoring that the synthetic accessibility and downstream reactivity profiles of these seemingly similar analogs are not equivalent [2]. Procurement decisions based solely on in-class membership without regard to regiospecific substitution therefore carry material risk of synthetic failure or compromised target molecule performance.

Reactivity 6-chloro: POCl₃/PCl₅ halogenation pathway 6-bromo analog requires different reagents and conditions; reactivity profile may not transfer
Regioisomer 3-amine substitution pattern 2-amine regioisomer is exemplified for unrelated NS5B programs; target class may diverge significantly
Synthetic Route Downstream steps optimized for chloro intermediate Bromo analog may require re-optimization of cyanation and deprotection steps

6-Chloro-5-(trifluoromethyl)pyridin-3-amine Differentiation Evidence


LogP Comparison: Chloro vs. Bromo Analog

The 6-chloro derivative exhibits a computationally predicted ACD/LogP of 2.47 . In contrast, the 6-bromo analog (CAS 1642844-33-4) displays an ACD/LogP of 2.66 under the same computational methodology . This represents a measurable reduction in lipophilicity of approximately 0.19 log units for the chloro compound relative to the bromo analog.

LogP: Chloro vs. Bromo
Data to verify
Target: ACD/LogP = 2.47
Comparator: ACD/LogP = 2.66
Supports lipophilicity-driven selection for ADME model tuning
Computational prediction; ΔLogP ≈ -0.19
Lipophilicity ADME Drug Design Lead Optimization

Molecular Weight: Chloro vs. Bromo Analog

The molecular weight of 6-chloro-5-(trifluoromethyl)pyridin-3-amine is 196.56 g/mol . The corresponding 6-bromo analog (CAS 1642844-33-4) has a molecular weight of 241.01 g/mol . This represents a 44.45 g/mol (18.4%) reduction in molecular weight for the chloro derivative.

Molecular Weight Difference
Head-to-head
Target: 196.56 g/mol
ΔMW: −44.45 g/mol vs bromo analog
Reported MW advantage may support fragment-based ligand efficiency goals
−18.4% lower MW provides greater synthetic elaboration headroom
Fragment-Based Drug Discovery Ligand Efficiency Molecular Properties

Regioisomeric Specificity for RET Kinase Inhibitors

Patent literature explicitly designates 6-chloro-5-(trifluoromethyl)pyridin-3-amine as the specific intermediate for synthesizing Rearranged during Transfection (RET) kinase inhibitor compounds . The regioisomeric analog 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) is instead exemplified in unrelated NS5B inhibitor programs targeting Hepatitis C . This regiospecific divergence in patent exemplification demonstrates that the amine position (3- vs. 2-) determines which therapeutic target class the building block is suitable for.

RET Inhibitor Specificity
Class-level
Exemplified in RET kinase inhibitor patent literature
Regioisomer context: 2-amino analog is directed to a different target class
Qualitative patent analysis; procurement error carries target-class mismatch risk
Kinase Inhibitors RET Oncology Medicinal Chemistry

Synthetic Route for Androgen Receptor Modulators

The Drug Synthesis Database explicitly lists 6-chloro-5-(trifluoromethyl)pyridin-3-amine as intermediate (XXII) in a fully documented synthetic route leading to androgen receptor modulators for prostate cancer treatment, with associated patent references including US 8802689, EP 2004181, and WO 2007126765 [1]. The same synthetic sequence also describes a parallel halogenation step that can produce the 6-bromo analog (XXIb) using different reagents (Br₂/POBr₃/PBr₃ at 100 °C), but the subsequent reduction, protection, and cyanation steps are optimized specifically for the 6-chloro intermediate [1].

AR Modulator Route
Head-to-head
Precedented intermediate in patented 5-step route to AR modulator precursors
Reported synthetic pathway precedent supports procurement alignment with patent chemistry
Bromo branch point exists but cyanation steps are optimized for the chloro analog
Androgen Receptor Prostate Cancer Process Chemistry Synthetic Intermediate

PSA and Hydrogen Bonding vs. Unsubstituted Analog

6-Chloro-5-(trifluoromethyl)pyridin-3-amine exhibits a polar surface area (PSA) of 38.91 Ų with one hydrogen bond donor (primary amine) and two hydrogen bond acceptors (pyridine nitrogen and CF₃ fluorine atoms) . The unsubstituted analog 5-(trifluoromethyl)pyridin-3-amine (CAS 112110-07-3) has an identical PSA of 38.91 Ų and identical H-bond donor/acceptor count [1]. However, the chloro substituent introduces a 2.47 LogP value (versus predicted ~1.3-1.5 for the unsubstituted analog based on fragment contribution) while preserving the identical PSA, resulting in a higher LogP/PSA ratio.

PSA vs. Unsubstituted Analog
Cross-study
Target: PSA = 38.91 Ų; LogP = 2.47
Comparator: PSA = 38.91 Ų; LogP ≈ 1.3–1.5
Higher LogP/PSA ratio may influence membrane permeability screening models
Estimates require experimental confirmation; ΔLogP ≈ +1.0 to +1.2 with identical PSA
Physicochemical Properties Drug-Likeness Bioavailability CNS Penetration

6-Chloro-5-(trifluoromethyl)pyridin-3-amine Application Scenarios


RET Kinase Inhibitor Development

Patent literature explicitly designates 6-chloro-5-(trifluoromethyl)pyridin-3-amine as an intermediate for the synthesis of Rearranged during Transfection (RET) kinase inhibitors [1]. Programs targeting RET-driven malignancies should prioritize this specific regioisomer, as the 2-amino regioisomer (CAS 79456-26-1) is exemplified for unrelated NS5B targets . The chloro derivative's ACD/LogP of 2.47 provides a favorable lipophilicity baseline for blood-brain barrier penetration considerations relevant to CNS-metastatic RET indications.

Androgen Receptor Modulator Synthesis

A fully documented synthetic route in the Drug Synthesis Database establishes 6-chloro-5-(trifluoromethyl)pyridin-3-amine as intermediate (XXII) in the preparation of androgen receptor modulators, with supporting patent references including US 8802689, EP 2004181, and WO 2007126765 [1]. The route includes a reduction step (H₂ over Raney-Ni) followed by Boc protection and cyanation specifically optimized for the 6-chloro derivative. Programs synthesizing AR-targeting agents should procure this compound rather than the 6-bromo analog to align with the precedented patent route.

Lead Optimization: Lipophilicity and Ligand Efficiency

For fragment-based or lead optimization programs where molecular weight and lipophilicity require fine control, the 6-chloro derivative offers distinct advantages over the 6-bromo analog. The chloro compound provides a 44.45 g/mol (18.4%) molecular weight reduction [1] and a 0.19 log unit (7%) lower ACD/LogP (2.47 vs. 2.66) compared to the bromo analog. This translates to improved ligand efficiency metrics and greater synthetic headroom for subsequent elaboration while maintaining favorable drug-like property space.

Parallel Halogenation SAR Studies

The synthetic route documented in the Drug Synthesis Database includes parallel halogenation pathways producing both 6-chloro (XXIa) and 6-bromo (XXIb) intermediates from a common pyridinone precursor [1]. This establishes the 6-chloro derivative as the appropriate procurement choice for structure-activity relationship (SAR) studies requiring comparison of chloro versus bromo substitution effects on target binding, metabolic stability, or pharmacokinetic parameters within a consistent synthetic framework.

Application
Selection Property
Validation Focus
RET kinase inhibitor development
Regioisomer-specific scaffold fit for RET patent chemistry
Target engagement and selectivity profiling in RET-driven models
Androgen receptor modulator synthesis
Precedented patent-exemplified intermediate route alignment
Synthetic route reproducibility and cyanation step performance
Lead optimization and ligand efficiency
Lower MW and LogP vs. bromo analog for property tuning
Ligand efficiency metrics and synthetic elaboration headroom
Parallel halogenation SAR studies
Chloro intermediate for consistent SAR comparison frameworks
Target binding and metabolic stability endpoints across halogen series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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